2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

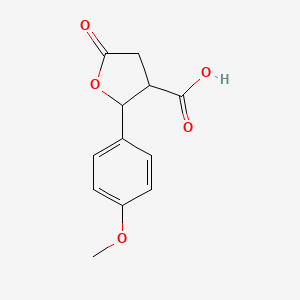

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 117621-06-4) is a tetrahydrofuran-derived carboxylic acid with a 4-methoxyphenyl substituent at the 2-position and a ketone group at the 5-position. Its molecular formula is C₁₂H₁₂O₅, with a molecular weight of 236.22 g/mol . The compound features a partially saturated furan ring, which confers both rigidity and polarity, making it a versatile intermediate in synthetic chemistry and pharmacological research. Its structure allows for diverse interactions, including hydrogen bonding via the carboxylic acid group and π-π stacking via the aromatic methoxyphenyl moiety.

Properties

Molecular Formula |

C12H12O5 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C12H12O5/c1-16-8-4-2-7(3-5-8)11-9(12(14)15)6-10(13)17-11/h2-5,9,11H,6H2,1H3,(H,14,15) |

InChI Key |

FFHYXNPAYFXRCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CC(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is subjected to a condensation reaction with a suitable dicarbonyl compound to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the tetrahydrofuran ring.

Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid and ketone functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits several notable biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Case Study Data

A study evaluating the anticancer activity of related compounds yielded significant results:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.01% |

| Doxorubicin (control) | HepG2 | 0.62% |

These findings suggest that the compound may have promising anticancer potential when compared to established treatments like doxorubicin.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies provide insights into:

- Mechanism of Action : Understanding how the compound interacts at the molecular level with biological systems can inform its therapeutic applications.

- Clinical Relevance : Determining the clinical significance of these interactions is crucial for advancing the compound into pharmacological studies.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid and ketone groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

- CAS : 117621-06-4 (ortho isomer) and 117645-45-1 (stereoisomer) .

- Key Differences :

- The methoxy group is at the 2-position (ortho) on the phenyl ring instead of the 4-position (para).

- Ortho substitution introduces steric hindrance near the tetrahydrofuran ring, reducing rotational freedom and altering electronic properties.

- The stereochemistry (2S,3S) in the 117645-45-1 variant may influence biological activity, as chiral centers affect receptor binding .

2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic Acid

- CAS : 1482059-90-4 .

- Key Differences: The tetrahydrofuran ring is replaced with a fully aromatic furan with a methyl group at the 5-position. Aromaticity increases planarity and electron density, favoring interactions like π-π stacking.

Analogues with Modified Core Structures

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid

- CAS : 1234694-22-4 .

- Key Differences: An octyl chain at the 2-position and a methylene group at the 4-position. The long alkyl chain enhances lipophilicity (logP ~6.0), making it suitable for lipid-rich environments. The methylene group introduces unsaturation, altering ring conformation and reactivity. This compound (trans-C75) is a known inhibitor of fatty acid synthase, highlighting the pharmacological impact of side-chain modifications .

5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic Acid

- CAS : 735336-36-4 .

- Key Differences: A phenoxy methyl group at the 5-position of the furan ring. The ether linkage increases metabolic stability compared to ester-containing analogues.

Fluorinated Analogues

4-(3,4-Difluoro-2-methoxyphenyl)-2-methyl-2-(trifluoromethyl)-3H-furan-5-carboxylic Acid

- Key Differences :

- Fluorine atoms at the 3- and 4-positions on the phenyl ring and a trifluoromethyl group on the furan.

- Fluorine’s electronegativity enhances oxidative stability and binding affinity to hydrophobic pockets in enzymes.

- The trifluoromethyl group increases metabolic resistance, extending half-life in vivo.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|---|

| This compound | 117621-06-4 | C₁₂H₁₂O₅ | 236.22 | 4-methoxyphenyl, ketone | ~2.1 |

| 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 117645-45-1 | C₁₂H₁₂O₅ | 236.22 | 2-methoxyphenyl, ketone | ~2.3 |

| 2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 1399663-41-2 | C₁₆H₁₈O₆ | 306.31 | 3-methoxy, 4-propoxy | ~3.5 |

| (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | 1234694-22-4 | C₁₇H₂₆O₄ | 294.38 | Octyl, methylene | ~6.0 |

*Estimated using fragment-based methods.

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a member of the tetrahydrofuran carboxylic acid family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity based on existing literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC(=O)C(C(=O)O)C2=C(C1=O)C=CC=C2 |

Research indicates that compounds within the tetrahydrofuran class, including this compound, may possess various biological activities due to their ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting fatty acid synthase (FASN), a key enzyme in lipid metabolism, which may lead to anti-cancer effects by altering metabolic pathways .

- Antioxidant Activity : The presence of methoxy groups in the aromatic ring can enhance the compound's capacity to scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Antioxidant and Cytotoxicity Assays

Research on structurally analogous compounds has shown promising results in antioxidant assays. For instance, derivatives with methoxy substitutions exhibited enhanced radical scavenging activities compared to their unsubstituted counterparts . Additionally, cytotoxicity tests indicated that certain derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound | Biological Activity |

|---|---|

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) | FASN inhibitor; induces apoptosis in cancer cells |

| 5-Oxotetrahydrofuran-3-carboxylic acid | Exhibits antioxidant properties; moderate cytotoxicity |

| 2-Hydroxy-3-methoxyphenyl-thiazolidine-4-carboxylic acid | Anti-inflammatory effects; potential anti-cancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.